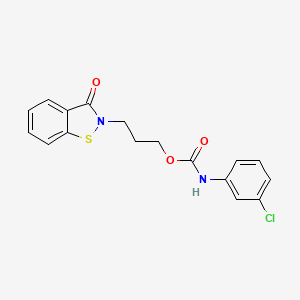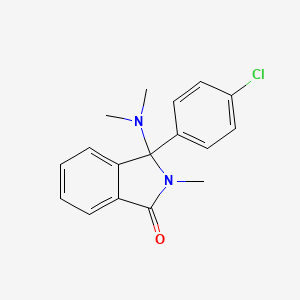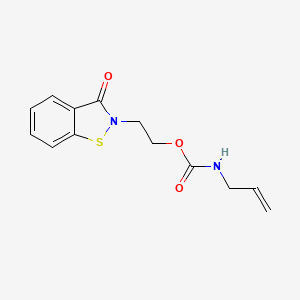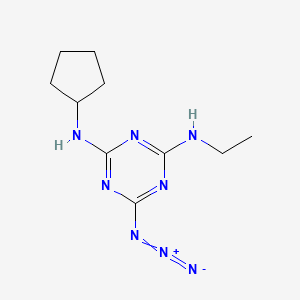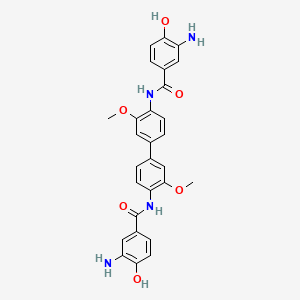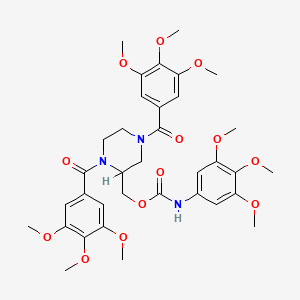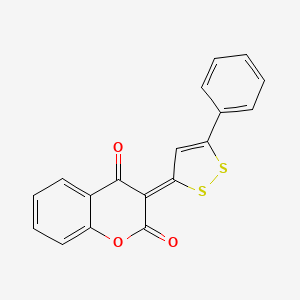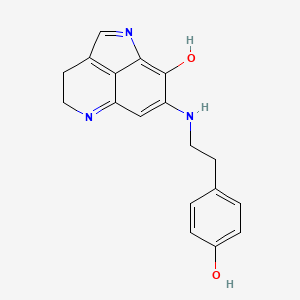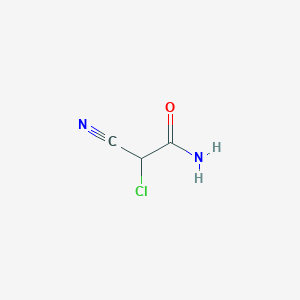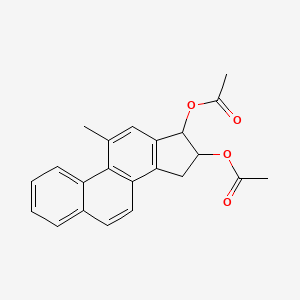
Einecs 303-443-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of o-tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride. The reaction conditions often require careful control of temperature and pH to ensure high purity and yield . Industrial production methods may involve large-scale organic synthesis processes with stringent safety and environmental controls to manage the risks associated with the compound .
Analyse Chemischer Reaktionen
O-tolidine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur with reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
O-tolidine dihydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes.
Biology: The compound can be used in biochemical assays and staining procedures.
Wirkmechanismus
The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a reducing agent, facilitating electron transfer reactions. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
O-tolidine dihydrochloride hydrate can be compared with other similar compounds such as:
Benzidine: Another aromatic amine used in dye production.
3,3’-Dimethylbenzidine: A related compound with similar applications in organic synthesis and dye production.
The uniqueness of o-tolidine dihydrochloride hydrate lies in its specific chemical structure and properties, which make it suitable for particular applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
94199-69-6 |
|---|---|
Molekularformel |
C24H65N4O22P3 |
Molekulargewicht |
854.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;diphosphono hydrogen phosphate |
InChI |
InChI=1S/4C6H15NO3.H5O10P3/c4*8-4-1-7(2-5-9)3-6-10;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*8-10H,1-6H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
WCDQLAZZRWQIMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


